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Compound of Interest

Compound Name: Ethyl cyclopentylideneacetate

Cat. No.: B162082 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl cyclopentylideneacetate is an α,β-unsaturated ester with a chemical formula of

C₉H₁₄O₂.[1][2] Its structure, featuring a cyclopentylidene ring conjugated with an ethyl acetate

moiety, presents multiple reactive sites that are of significant interest in organic synthesis and

drug development. The strategic positioning of an electron-withdrawing ester group in

conjugation with a carbon-carbon double bond dictates the molecule's electronic properties

and, consequently, its chemical reactivity. This guide provides a comprehensive overview of the

key reactive sites of ethyl cyclopentylideneacetate, supported by spectroscopic data,

theoretical principles, and detailed experimental protocols for its characteristic reactions.

Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of ethyl cyclopentylideneacetate
is presented below. These data are crucial for the identification and characterization of the

molecule during synthesis and subsequent reactions.
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Property Value Reference

Molecular Formula C₉H₁₄O₂ [1][2]

Molecular Weight 154.21 g/mol [1][2]

Boiling Point 214.1 °C at 760 mmHg [2]

Density 1.082 g/cm³ [2]

Refractive Index 1.544 [2]

¹H NMR (CDCl₃, δ)

~1.25 (t, 3H), ~2.3-2.5 (m, 4H),

~2.6-2.8 (m, 4H), ~4.15 (q,

2H), ~5.7 (s, 1H)

Inferred from related structures

¹³C NMR (CDCl₃, δ)
~14.3, ~26.0, ~33.0, ~60.0,

~117.0, ~160.0, ~166.0
Inferred from related structures

IR (neat, cm⁻¹)
~1715 (C=O, ester), ~1650

(C=C), ~1170 (C-O)
Inferred from related structures

Mass Spectrum (m/z) 154 (M⁺), 109, 81 Inferred from related structures

Key Reactive Sites and Reactivity Analysis
The reactivity of ethyl cyclopentylideneacetate is primarily governed by the interplay between

its two key functional groups: the carbon-carbon double bond and the ester moiety. The

conjugation of these groups creates a polarized system, leading to distinct reactive centers.

Electrophilic Reactivity at the β-Carbon (Michael
Acceptor)
The most significant reactive site for nucleophilic attack is the β-carbon of the α,β-unsaturated

system. The electron-withdrawing effect of the ester group delocalizes the π-electrons of the

double bond, rendering the β-carbon electron-deficient and thus highly electrophilic. This

makes ethyl cyclopentylideneacetate an excellent Michael acceptor.

Frontier Molecular Orbital (FMO) Theory Perspective:
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According to FMO theory, the reactivity of a molecule can be predicted by the interaction

between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular

Orbital (LUMO).[3][4][5] In an α,β-unsaturated ester, the LUMO has a large coefficient on the β-

carbon, indicating that this is the most favorable site for attack by a nucleophile's HOMO.[6]

Nucleophile Ethyl Cyclopentylideneacetate

HOMO LUMO (Large lobe on β-carbon)

Interaction leads to
C-C bond formation at β-carbon

Ethyl Cyclopentylideneacetate

Enolate Intermediate
(Nucleophilic at α-carbon)

Deprotonation at α-carbon

Base

Protonated Base
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Key Reactive Sites
of Ethyl Cyclopentylideneacetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b162082#key-reactive-sites-on-the-ethyl-
cyclopentylideneacetate-molecule]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/product/b162082#key-reactive-sites-on-the-ethyl-cyclopentylideneacetate-molecule
https://www.benchchem.com/product/b162082#key-reactive-sites-on-the-ethyl-cyclopentylideneacetate-molecule
https://www.benchchem.com/product/b162082#key-reactive-sites-on-the-ethyl-cyclopentylideneacetate-molecule
https://www.benchchem.com/product/b162082#key-reactive-sites-on-the-ethyl-cyclopentylideneacetate-molecule
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b162082?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

